molecular formula C21H29ClFN3O2S B3009309 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride CAS No. 1216700-02-5

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride

Cat. No.: B3009309
CAS No.: 1216700-02-5
M. Wt: 441.99
InChI Key: XGEFTQJEISDTCX-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride is a benzothiazole-derived compound featuring a 4-fluoro-substituted benzo[d]thiazole core, a morpholinopropyl side chain, and a cyclohexanecarboxamide backbone. The cyclohexane ring introduces conformational rigidity and lipophilicity, which may influence membrane permeability .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)cyclohexanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O2S.ClH/c22-17-8-4-9-18-19(17)23-21(28-18)25(20(26)16-6-2-1-3-7-16)11-5-10-24-12-14-27-15-13-24;/h4,8-9,16H,1-3,5-7,10-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEFTQJEISDTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

The table below compares the target compound with structurally related analogues:

Compound Name Substituents on Benzothiazole Side Chain Backbone Molecular Formula Molecular Weight
Target Compound 4-Fluoro 3-Morpholinopropyl Cyclohexanecarboxamide C19H25ClFN3O2S* ~420.0 (est.)
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride 4-Chloro 3-Morpholinopropyl Phenoxyacetamide C22H25Cl2N3O3S 482.4
2-((4-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride 4-Fluoro 3-Dimethylaminopropyl Thioacetamide C20H22Cl2FN3OS2 474.4
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride 4-Methoxy 3-Dimethylaminopropyl Benzothiazole-2-carboxamide C21H23ClN4O2S2 463.0
N-[2-(4-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4d) None (benzothiazole-3-carboxamide) Thiazolidinone ring Benzothiazole-3-carboxamide C17H12FN3O2S2 ~381.4 (est.)

*Estimated based on structural analysis.

Key Observations:

Halogen Substitution: The target compound’s 4-fluoro group contrasts with chlorine in and methoxy in . Fluorine’s smaller size and higher electronegativity may improve binding specificity compared to bulkier chloro or methoxy groups .

Side Chains: Morpholinopropyl (target compound and ) vs.

Backbone Flexibility: The cyclohexanecarboxamide in the target compound provides rigidity, whereas phenoxyacetamide () and thioacetamide () backbones offer greater flexibility, which may affect conformational interactions with biological targets .

Physicochemical Properties

  • Solubility: The morpholinopropyl group in the target compound and likely enhances water solubility compared to dimethylaminopropyl () due to hydrogen-bonding capacity.

Q & A

Advanced Research Question

  • Docking studies : Use software like AutoDock to assess binding affinity to target proteins (e.g., kinase or protease enzymes) based on the compound’s benzothiazole and morpholine motifs .
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine position) with activity trends observed in analogous compounds .
  • MD simulations : Evaluate stability of ligand-receptor complexes over nanosecond timescales .

What strategies improve solubility for in vitro assays?

Basic Research Question

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media .
  • Salt formation : Hydrochloride salts enhance aqueous solubility compared to free bases .
  • Nanoparticle encapsulation : Lipid-based carriers improve bioavailability for hydrophobic analogs .

How do reaction conditions influence byproduct formation in benzothiazole syntheses?

Advanced Research Question
Common byproducts (e.g., dimerized thiazoles) arise from:

  • Oxidative coupling : Mitigate by conducting reactions under inert gas (N₂/Ar) .
  • Incomplete cyclization : Optimize reaction time (e.g., 12–24 hr for thiazolidinone closure) and acid catalysts (e.g., p-TsOH) .
  • Monitoring : Use TLC or LC-MS to track intermediate conversion .

What crystallographic techniques validate hydrogen bonding and molecular packing?

Advanced Research Question

  • Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., N–H⋯N/F bonds) critical for stability .
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., H⋯F interactions in fluorinated analogs) .
  • Thermal ellipsoid plots : Assess positional disorder in morpholine or cyclohexane groups .

How can researchers troubleshoot low yields in hydrochloride salt formation?

Basic Research Question

  • Acid selection : Use concentrated HCl in anhydrous ether for efficient protonation .
  • Precipitation control : Slowly add acid to the free base in cold ethanol to avoid oily residues .
  • Salt stability : Store under desiccation to prevent hygroscopic degradation .

What are the best practices for comparing synthetic routes in terms of sustainability?

Advanced Research Question

  • Green metrics : Calculate E-factors (kg waste/kg product) for solvent-intensive steps .
  • Catalyst recycling : Recover morpholine or HOBt via aqueous extraction .
  • Alternative reagents : Replace toxic chlorinated solvents with cyclopentyl methyl ether (CPME) .

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